Cas no 21038-70-0 (3-Benzyldihydropyrimidine-2,4(1H,3H)-dione)

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione
- 3-benzyl-dihydro-pyrimidine-2,4-dione
- 3-Benzyl-5,6-dihydropyrimidine-2,4(1H,3H)-dione
-
- MDL: MFCD24388012
- Inchi: 1S/C11H12N2O2/c14-10-6-7-12-11(15)13(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
- InChI Key: SZWJKGWZFVOKLU-UHFFFAOYSA-N
- SMILES: O=C1CCNC(N1CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 204.089877630 g/mol
- Monoisotopic Mass: 204.089877630 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 204.22
- Topological Polar Surface Area: 49.4
- XLogP3: 0.5
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX29324-1g |
3-benzyldihydropyrimidine-2,4(1H,3H)-dione |
21038-70-0 | 98% | 1g |
$1024.00 | 2024-01-01 | |
abcr | AB569668-250mg |
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione; . |
21038-70-0 | 250mg |
€844.20 | 2024-08-02 | ||
A2B Chem LLC | AX29324-100mg |
3-benzyldihydropyrimidine-2,4(1H,3H)-dione |
21038-70-0 | 98% | 100mg |
$275.00 | 2024-01-01 | |
abcr | AB569668-100mg |
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione; . |
21038-70-0 | 100mg |
€449.90 | 2024-08-02 | ||
eNovation Chemicals LLC | D594976-1g |
3-benzyldihydropyrimidine-2,4(1H,3H)-dione |
21038-70-0 | 97% | 1g |
$1350 | 2025-02-27 | |
eNovation Chemicals LLC | D594976-1g |
3-benzyldihydropyrimidine-2,4(1H,3H)-dione |
21038-70-0 | 97% | 1g |
$1350 | 2024-08-03 | |
A2B Chem LLC | AX29324-250mg |
3-benzyldihydropyrimidine-2,4(1H,3H)-dione |
21038-70-0 | 98% | 250mg |
$524.00 | 2024-01-01 | |
eNovation Chemicals LLC | D594976-1g |
3-benzyldihydropyrimidine-2,4(1H,3H)-dione |
21038-70-0 | 97% | 1g |
$1350 | 2025-02-19 |
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione Related Literature
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione
Introduction to 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione (CAS No: 21038-70-0)
3-Benzyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number 21038-70-0, belongs to the dihydropyrimidine class of molecules, which are known for their broad spectrum of pharmacological applications. The presence of a benzyl group at the 3-position and the dione moiety at the 2 and 4 positions contributes to its unique reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The structural features of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione make it an attractive candidate for further exploration in medicinal chemistry. The dihydropyrimidine core is a common motif in many biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents. The benzyl group introduces additional electronic and steric effects that can modulate the compound's interactions with biological targets. This combination of structural elements suggests that 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione may exhibit a range of pharmacological properties that could be exploited for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that the dihydropyrimidine scaffold can interact with various enzymes and receptors, making it a promising candidate for drug design. For instance, modifications to the benzyl group have been found to influence binding affinity and selectivity, which are critical factors in drug development. The dione moiety also plays a crucial role in determining the compound's reactivity and stability, which are essential for its potential use in pharmaceutical applications.
In vitro studies have begun to uncover the potential of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione as a lead compound for further optimization. Initial experiments have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new treatments against resistant bacterial strains. These findings highlight the importance of exploring novel heterocyclic compounds like 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione in addressing unmet medical needs.
The synthesis of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the dihydropyrimidine ring system. The introduction of the benzyl group typically occurs through nucleophilic substitution or Friedel-Crafts alkylation reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance reaction efficiency and selectivity.
The pharmacokinetic properties of 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione are another area of interest for researchers. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its therapeutic potential and safety profile. Preliminary studies suggest that modifications to the molecular structure can significantly impact these properties. For example, optimizing solubility and metabolic stability can enhance bioavailability and reduce toxicity. These considerations are essential for designing clinical trials and ensuring that 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione can be developed into a safe and effective drug.
Future research directions for 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione include exploring its mechanism of action in detail and identifying new therapeutic applications. Advances in high-throughput screening technologies will allow researchers to rapidly test this compound against a wide range of biological targets. Additionally, structural modifications based on computational predictions could lead to more potent derivatives with improved pharmacological profiles. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical practice.
The growing interest in heterocyclic compounds like 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione reflects their immense potential in drug discovery. These molecules offer a rich structural diversity that can be leveraged to develop novel therapeutics targeting various diseases. As our understanding of biological systems continues to expand, compounds such as this one will play an increasingly important role in addressing complex medical challenges. The journey from laboratory discovery to clinical application is long and complex but holds great promise for improving human health.
21038-70-0 (3-Benzyldihydropyrimidine-2,4(1H,3H)-dione) Related Products
- 2138554-40-0(4-Methyl-3-(morpholin-4-yl)cyclohexan-1-one)
- 947-73-9(9-Aminophenanthrene)
- 58512-20-2(7'a-methyl-octahydrospiro1,3-dioxolane-2,5'-indene-1'-one)
- 1806990-67-9(Methyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate)
- 2228508-63-0(tert-butyl N-4-(2-fluoro-1-hydroxyethyl)phenylcarbamate)
- 1805964-70-8(4-(Aminomethyl)-3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine)
- 2138384-19-5(Tert-butyl 4-(4-ethylpiperazin-1-yl)-4-propylazepane-1-carboxylate)
- 2229204-26-4(2-1-(2-fluoro-3-nitrophenyl)cyclopropylethan-1-amine)
- 1803899-13-9(5-Difluoromethoxy-4-hydroxy-1H-benzimidazole)
- 2138148-94-2(rac-1-[(3aR,7aR)-octahydro-1H-pyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one)
